molecular formula C18H16Cl2N4O3S B11578766 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyridazine

3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyridazine

Cat. No.: B11578766
M. Wt: 439.3 g/mol
InChI Key: XCUXWCKTSKWPTM-UHFFFAOYSA-N
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Description

4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with various functional groups, including a pyridazine moiety, a dichlorophenoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazine Moiety: This can be achieved through the reaction of hydrazine derivatives with appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of a dichlorophenol derivative with an appropriate leaving group on the pyridazine ring.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving amidines or guanidines with β-dicarbonyl compounds.

    Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dichlorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE has a wide range of applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.

    Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its potential bioactivity.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of 4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease progression. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the pyrimidine and pyridazine rings can form hydrogen bonds and π-π interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-N-ETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure with a triazine ring instead of a pyrimidine ring.

    2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A simpler compound with the dichlorophenoxy group attached to an acetic acid moiety.

    6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE: A simpler pyrimidine derivative without the pyridazine and dichlorophenoxy groups.

Uniqueness

4-({6-[2-(2,4-DICHLOROPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrimidine and pyridazine rings, along with the dichlorophenoxy and methylsulfanyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16Cl2N4O3S

Molecular Weight

439.3 g/mol

IUPAC Name

4-[6-[2-(2,4-dichlorophenoxy)ethoxy]pyridazin-3-yl]oxy-6-methyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C18H16Cl2N4O3S/c1-11-9-17(22-18(21-11)28-2)27-16-6-5-15(23-24-16)26-8-7-25-14-4-3-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3

InChI Key

XCUXWCKTSKWPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=NN=C(C=C2)OCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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